molecular formula C12H12F3NO B582640 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one CAS No. 159177-91-0

1-[3-(Trifluoromethyl)phenyl]piperidin-2-one

Cat. No.: B582640
CAS No.: 159177-91-0
M. Wt: 243.229
InChI Key: UBAKVXOGCJMJPZ-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]piperidin-2-one is a chemical compound that features a piperidinone ring substituted with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzaldehyde with piperidin-2-one under specific conditions. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]piperidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)9-4-3-5-10(8-9)16-7-2-1-6-11(16)17/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAKVXOGCJMJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697969
Record name 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159177-91-0
Record name 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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